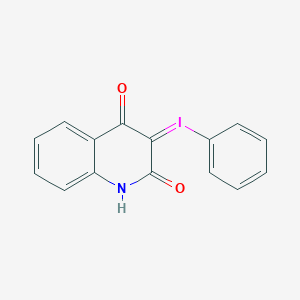
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, also known as PIFA, is an organic compound that has gained significant attention in scientific research due to its unique properties. PIFA is a versatile reagent that has been used in various chemical reactions and synthesis. In
Mechanism Of Action
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is an oxidizing agent that can transfer an iodine atom to a substrate. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which reacts with the substrate to form the desired product. The reaction is typically carried out in the presence of an acid catalyst, which helps to activate the 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate reagent.
Biochemical And Physiological Effects
Due to its oxidizing properties, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the development of new drugs and therapies. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been shown to have antibacterial and antifungal properties, and it has been used in the treatment of various diseases, including cancer and HIV. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used in the modification of biomolecules, such as proteins and nucleic acids, which has potential applications in drug discovery and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its versatility as a reagent. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be used in a wide range of chemical reactions, and it has been shown to be effective in the synthesis of complex organic molecules. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is also relatively easy to synthesize, and the yield of the compound is typically high.
One limitation of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its potential toxicity. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is a strong oxidizing agent, and it can be hazardous if not handled properly. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be expensive, which may limit its use in some laboratory settings.
Future Directions
There are several future directions for the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in scientific research. One area of interest is the development of new drugs and therapies based on the properties of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate. Another area of interest is the modification of biomolecules using 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, which has potential applications in drug discovery and development. Additionally, the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in the synthesis of complex organic molecules may lead to the development of new materials and technologies.
Synthesis Methods
The synthesis of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate involves the reaction of 2-hydroxy-1,2-diphenylethanone with iodine and trifluoroacetic acid. The reaction yields a yellow solid that is purified by recrystallization. The yield of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is typically high, and the compound is stable under normal laboratory conditions.
Scientific Research Applications
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in various chemical reactions, including the oxidation of alcohols, the synthesis of lactams, and the preparation of heterocycles. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used as a reagent in the synthesis of natural products and pharmaceuticals. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the functionalization of carbon-hydrogen bonds, which is a crucial step in the synthesis of complex organic molecules.
properties
CAS RN |
86795-52-0 |
|---|---|
Product Name |
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate |
Molecular Formula |
C15H10INO2 |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
3-(phenyl-λ3-iodanylidene)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H10INO2/c18-14-11-8-4-5-9-12(11)17-15(19)13(14)16-10-6-2-1-3-7-10/h1-9H,(H,17,19) |
InChI Key |
MZDNUTMSDUAJFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
Other CAS RN |
68903-67-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



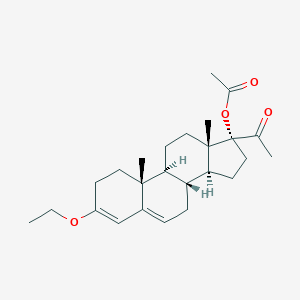
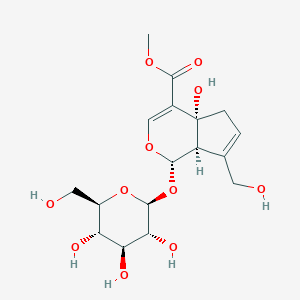
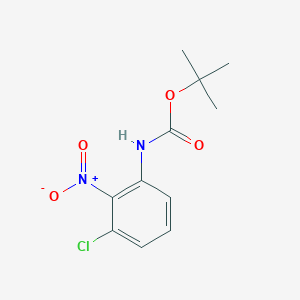
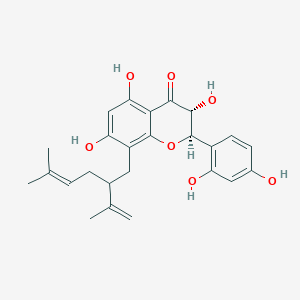
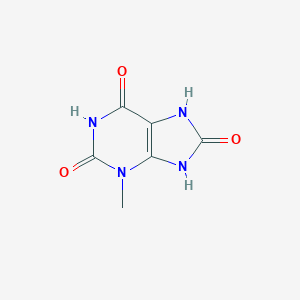
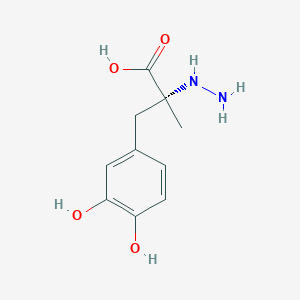
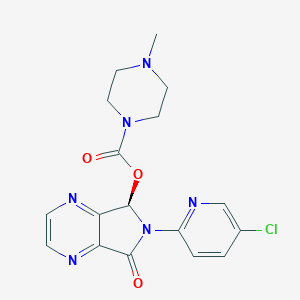
![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)



![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)